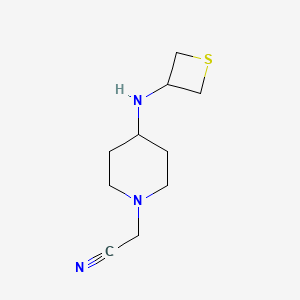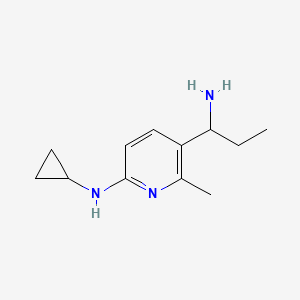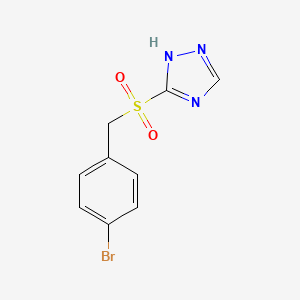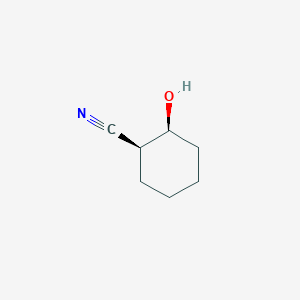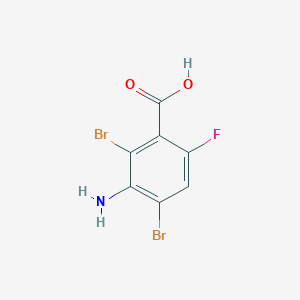
3-Amino-2,4-dibromo-6-fluorobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-2,4-dibromo-6-fluorobenzoic acid is an organic compound with the molecular formula C7H4Br2FNO2 It is a derivative of benzoic acid, characterized by the presence of amino, dibromo, and fluoro substituents on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2,4-dibromo-6-fluorobenzoic acid typically involves multi-step organic reactions. One common method includes the bromination of 3-amino-6-fluorobenzoic acid, followed by further functionalization to introduce the dibromo substituents. The reaction conditions often involve the use of bromine or brominating agents in the presence of catalysts and solvents such as acetic acid or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, ensures the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-2,4-dibromo-6-fluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The amino and bromo groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Bromine: Used for bromination reactions.
Palladium Catalysts: Employed in coupling reactions.
Hydrazine Hydrate: Utilized in reduction reactions.
Major Products
The major products formed from these reactions include various substituted benzoic acids and their derivatives, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
3-Amino-2,4-dibromo-6-fluorobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 3-Amino-2,4-dibromo-6-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. The amino and bromo groups can form hydrogen bonds and halogen bonds with biological molecules, affecting their function. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-6-fluorobenzoic acid: A similar compound with a single fluorine substituent.
3-Amino-2-fluorobenzoic acid: Another related compound with different substitution patterns
Uniqueness
3-Amino-2,4-dibromo-6-fluorobenzoic acid is unique due to the presence of both dibromo and fluoro substituents, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
1208076-94-1 |
|---|---|
Fórmula molecular |
C7H4Br2FNO2 |
Peso molecular |
312.92 g/mol |
Nombre IUPAC |
3-amino-2,4-dibromo-6-fluorobenzoic acid |
InChI |
InChI=1S/C7H4Br2FNO2/c8-2-1-3(10)4(7(12)13)5(9)6(2)11/h1H,11H2,(H,12,13) |
Clave InChI |
CGLLQHZRHZOGAE-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C(=C1Br)N)Br)C(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




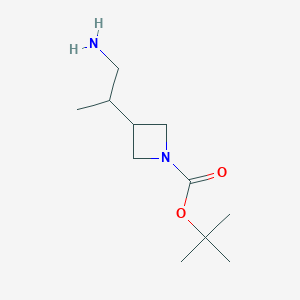
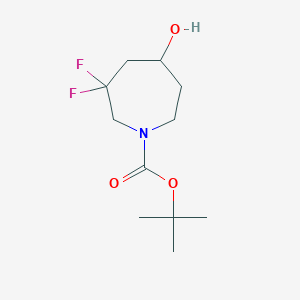
![tert-butyl N-[(1S)-1-(5-bromopyridin-2-yl)ethyl]carbamate;hydrochloride](/img/structure/B13000245.png)
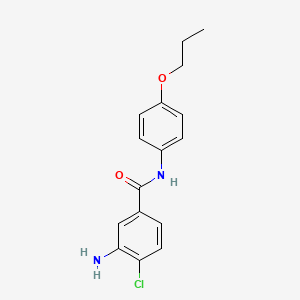
![Ethyl 3-chloro-1H-pyrazolo[3,4-c]pyridine-5-carboxylate](/img/structure/B13000255.png)
![1-(4-Nitrophenyl)-5-phenyl-[1,2,3]triazole-4-carboxylic acid](/img/structure/B13000258.png)
